5-Bromo-N-cyclopropyl-2-fluoroaniline
Description
5-Bromo-N-cyclopropyl-2-fluoroaniline is a halogenated aniline derivative featuring a bromine atom at the 5-position, a fluorine atom at the 2-position, and a cyclopropyl group attached to the amine nitrogen. Its molecular formula is C₉H₈BrFN₂, with a molecular weight of ~243.08 g/mol.
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
5-bromo-N-cyclopropyl-2-fluoroaniline |
InChI |
InChI=1S/C9H9BrFN/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3H2 |
InChI Key |
NIGUAGQALMLVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-N-cyclopropyl-2-fluoroaniline typically involves the following steps:
Nitration: The starting material, 4-bromo-1-fluoro-2-nitrobenzene, undergoes nitration to introduce a nitro group.
Cyclopropylation: The amino group is then reacted with cyclopropyl bromide to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production of 5-Bromo-N-cyclopropyl-2-fluoroaniline follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Hydrogenation: This method ensures efficient reduction of the nitro group to an amino group.
Automated Cyclopropylation: Automated systems are used to introduce the cyclopropyl group, ensuring consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropyl-2-fluoroaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups via nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, and reduced back to the amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include nitroso and nitro derivatives.
Coupling: Products include biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-N-cyclopropyl-2-fluoroaniline has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins involved in these pathways.
Comparison with Similar Compounds
Key Differences :
- Structure : 2-Bromo-5-fluoroaniline lacks the cyclopropyl substituent (molecular formula: C₆H₅BrFN , MW: 189.01 g/mol ).
- Reactivity : In 2-bromo-5-fluoroaniline, the amine group is more exposed, facilitating electrophilic substitution or coupling reactions. In contrast, the cyclopropyl group in the target compound introduces steric hindrance, which may slow such reactions .
| Property | 5-Bromo-N-cyclopropyl-2-fluoroaniline | 2-Bromo-5-fluoroaniline |
|---|---|---|
| Molecular Formula | C₉H₈BrFN₂ | C₆H₅BrFN |
| Molecular Weight (g/mol) | 243.08 | 189.01 |
| Substituents | Br (5), F (2), N-cyclopropyl | Br (2), F (5) |
| Functional Groups | Amine | Amine |
2.2. Comparison with 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide
Key Differences :
- Functional Group : The benzamide derivative replaces the amine with an amide group (CONH-cyclopropyl), altering hydrogen-bonding capacity and stability.
- Reactivity : The amide group is less nucleophilic than the amine, making the benzamide less reactive in alkylation or acylation reactions.
- Molecular Weight : The additional methyl group and benzamide structure increase the molecular weight (302.14 g/mol ) compared to the target compound .
| Property | 5-Bromo-N-cyclopropyl-2-fluoroaniline | 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide |
|---|---|---|
| Molecular Formula | C₉H₈BrFN₂ | C₁₂H₁₂BrFNO |
| Molecular Weight (g/mol) | 243.08 | 302.14 |
| Key Functional Groups | Amine | Amide, Methyl |
2.3. Comparison with 5-Bromo-2-fluoro-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]aniline
Key Differences :
- Substituent Complexity : The imidazopyridine-methyl group introduces a heterocyclic moiety, increasing molecular weight (334.19 g/mol ) and steric bulk.
- Applications : The heterocyclic group may enhance binding affinity in biological systems, making this compound more relevant in drug discovery compared to the target compound’s simpler structure .
| Property | 5-Bromo-N-cyclopropyl-2-fluoroaniline | 5-Bromo-2-fluoro-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]aniline |
|---|---|---|
| Molecular Formula | C₉H₈BrFN₂ | C₁₅H₁₃BrFN₃ |
| Molecular Weight (g/mol) | 243.08 | 334.19 |
| Substituents | Cyclopropyl | Imidazopyridine-methyl |
2.4. Comparison with Fluoroaniline Isomers (e.g., 5-Nitro-2-fluoroaniline)
Key Differences :
- Substituent Type: The nitro group (NO₂) in 5-nitro-2-fluoroaniline is a stronger electron-withdrawing group than bromine, significantly reducing the amine’s basicity.
- Spectroscopic Properties: NMR studies show that nitro substituents cause more pronounced deshielding of adjacent protons compared to bromine. This difference is critical in structural elucidation .
| Property | 5-Bromo-N-cyclopropyl-2-fluoroaniline | 5-Nitro-2-fluoroaniline |
|---|---|---|
| Molecular Formula | C₉H₈BrFN₂ | C₆H₅FN₂O₂ |
| Molecular Weight (g/mol) | 243.08 | 172.11 |
| Substituent Effects | Moderate electron withdrawal (Br) | Strong electron withdrawal (NO₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
